1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-propan-2-ylphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)10-4-3-5-11(8-10)14-7-6-13-12(14)15/h3-5,8-9H,6-7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYNXIXMQQROLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). This reaction is typically carried out in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding imidazolidinone oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone compounds.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that imidazolidinones, including 1-[3-(propan-2-yl)phenyl]imidazolidin-2-one, exhibit significant antimicrobial activity. These compounds are being investigated for their potential to inhibit bacterial growth and combat resistant strains of pathogens.
Anticancer Activity
Research has shown that derivatives of imidazolidinones possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanisms underlying its activity include the modulation of cell signaling pathways associated with cell proliferation and survival.
Synthetic Utility
Versatile Building Block
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and derivatization to create various functionalized compounds. This is particularly useful in the synthesis of more complex heterocyclic systems.
Catalytic Applications
The compound has been explored as a catalyst in various organic reactions, including asymmetric synthesis. Its ability to facilitate reactions while providing high selectivity makes it valuable in the production of chiral molecules, which are essential in pharmaceuticals.
Industrial Applications
Pharmaceutical Development
The pharmaceutical industry is increasingly interested in compounds like this compound for drug development. Its biological properties suggest potential applications in treating infections and cancer, leading to ongoing research into its efficacy and safety profiles.
Material Science
In material science, imidazolidinones are being studied for their role in creating polymers with specific properties. The incorporation of such compounds can enhance the thermal stability and mechanical strength of materials used in various applications.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | Combat antibiotic resistance |
| Anticancer | Induces apoptosis in cancer cells | Potential treatment options |
| Organic Synthesis | Building block for complex molecules | Versatile synthetic routes |
| Catalysis | Facilitates asymmetric synthesis | High selectivity for chiral products |
| Pharmaceutical | Development of new drugs | Innovative treatments for diseases |
| Material Science | Enhances polymer properties | Improved stability and strength |
Case Studies
-
Antimicrobial Research
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory effects against several strains of bacteria, including resistant strains. This study highlights the compound's potential as a lead structure for developing new antibiotics. -
Cancer Cell Line Studies
In vitro studies have shown that this compound can induce cell death in specific cancer cell lines, suggesting mechanisms that may involve the activation of apoptotic pathways. Further research is needed to elucidate these mechanisms and evaluate the compound's efficacy in vivo. -
Synthesis of Derivatives
A recent synthesis report detailed the derivatization of this compound to produce novel compounds with enhanced biological activity. These derivatives were tested for their therapeutic potential, showcasing the compound's versatility as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and modulating enzymatic activity. It may also interact with cellular receptors, influencing signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
- 1-[3-(Methyl)phenyl]imidazolidin-2-one
- 1-[3-(Ethyl)phenyl]imidazolidin-2-one
- 1-[3-(Isopropyl)phenyl]imidazolidin-2-one
Uniqueness: 1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogues, this compound may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable target for further research and development .
Biological Activity
1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one, a member of the imidazolidinone class, has garnered attention in recent years due to its potential biological activities. This compound features a unique structure characterized by an imidazolidinone ring, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 232.33 g/mol. The presence of the propan-2-yl group and the phenyl ring contributes to its unique chemical reactivity and potential interactions with biological systems.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.33 g/mol |
| Functional Groups | Imidazolidinone |
Antimicrobial Properties
Research indicates that imidazolidinones, including this compound, may exhibit significant antimicrobial activity. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi.
In a study examining the antimicrobial efficacy of related compounds, it was found that modifications in the substituents on the imidazolidinone ring significantly influenced their activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Imidazolidinones have also been investigated for their antitumor properties. A notable study demonstrated that derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival .
Case Study: In Vitro Efficacy
A case study involving structural analogs of this compound highlighted its potential as an anticancer agent. The study reported an EC50 value indicating effective concentration required for 50% inhibition of cell growth in cancer cell lines .
| Compound | EC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.0 | MCF-7 (Breast Cancer) |
| Analog A | 4.5 | MCF-7 |
| Analog B | 6.0 | HeLa (Cervical Cancer) |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in tumor growth and survival pathways.
- Induction of Apoptosis : Evidence indicates that it may promote programmed cell death in malignant cells by activating caspases and altering mitochondrial membrane potential.
- Antiparasitic Activity : Related compounds have shown efficacy against Trypanosoma brucei, suggesting a broader spectrum of biological activity that warrants further investigation .
Future Directions
Despite the promising preliminary findings regarding the biological activities of this compound, further research is necessary to elucidate its pharmacological mechanisms fully and assess its therapeutic potential in clinical settings. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : To identify key structural features that enhance biological activity.
- Clinical Trials : To assess the therapeutic potential in humans for conditions such as cancer and infectious diseases.
Q & A
Q. How do researchers reconcile discrepancies between computational predictions and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
